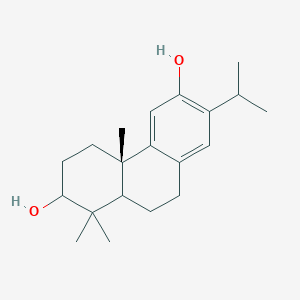
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hinokiol is a naturally occurring polyphenolic compound found in the bark and leaves of various Magnolia species, particularly Magnolia grandiflora and Magnolia officinalis . It has been traditionally used in Southeast Asian medicine for its therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions
Hinokiol can be synthesized through several methods. One common approach involves the reaction of honokiol with glycerol in pyridine at 25°C for eight hours . Another method includes the incorporation of boron trifluoride into honokiol-glucose and honokiol-mannose glucose pentaacetate to form synthetic derivatives .
Industrial Production Methods
Industrial production of hinokiol often involves extraction from the bark and leaves of Magnolia species using solvents like ethanol or methanol. The extracted compound is then purified through various chromatographic techniques to obtain high-purity hinokiol .
化学反应分析
Types of Reactions
Hinokiol undergoes various chemical reactions, including:
Oxidation: Hinokiol can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Hinokiol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and acetylated compounds .
科学研究应用
Hinokiol has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating neurological diseases, cancer, and inflammatory conditions
Industry: Used in the formulation of cosmetics and personal care products due to its antioxidant properties.
作用机制
Hinokiol exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Neuroprotective: Enhances mitochondrial fusion, maintains mitochondrial structure, and supports neural cell survival.
Anticancer: Induces cell cycle arrest, inhibits epithelial-mesenchymal transition, and suppresses cell migration and invasion.
相似化合物的比较
Hinokiol is often compared with magnolol, another polyphenolic compound found in Magnolia species. While both compounds share similar chemical structures, they differ in their physicochemical properties and stability:
Solubility: Hinokiol has higher solubility at acidic pH values, while magnolol is more soluble at alkaline pH values.
Stability: Hinokiol is less stable than magnolol, particularly at neutral and basic pH values.
Pharmacological Effects: Both compounds exhibit anti-inflammatory, antioxidant, and neuroprotective properties, but hinokiol has shown greater potential in anticancer research.
Similar compounds include:
Magnolol: Another polyphenolic compound with similar therapeutic properties.
Honokiol: A neolignan biphenol with a wide range of pharmacological effects.
Hinokiol’s unique combination of therapeutic properties and its potential in various scientific research fields make it a compound of significant interest.
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
(4aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)14-10-13-6-7-17-19(3,4)18(22)8-9-20(17,5)15(13)11-16(14)21/h10-12,17-18,21-22H,6-9H2,1-5H3/t17?,18?,20-/m1/s1 |
InChI 键 |
ODFCWXVQZAQDSO-AFMYVXGZSA-N |
手性 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3[C@@]2(CCC(C3(C)C)O)C)O |
规范 SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCC(C3(C)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


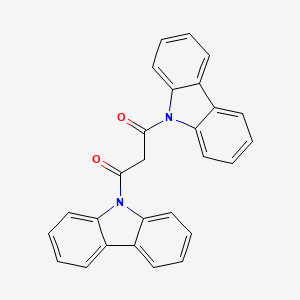

![trans-2-{[(Tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B14776693.png)

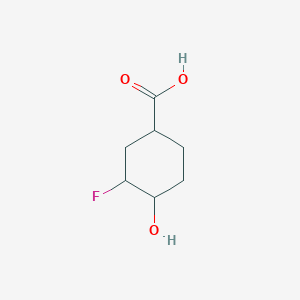
![2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14776709.png)
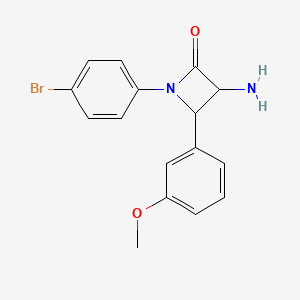
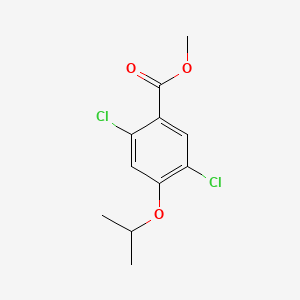

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
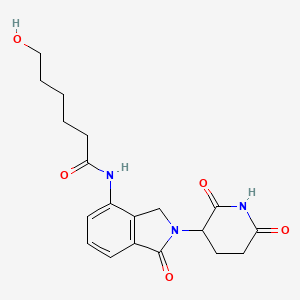
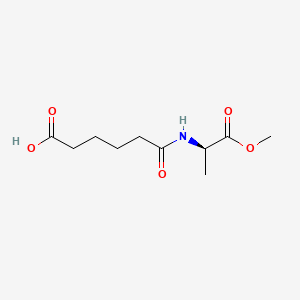
![1-(6-Methyl-2,2-diphenylbenzo[1,3]dioxol-5-yl)ethanone](/img/structure/B14776758.png)

